molecular formula C17H24N2O2 B3096126 tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate CAS No. 127209-02-3

tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate

Cat. No.: B3096126
CAS No.: 127209-02-3
M. Wt: 288.4 g/mol
InChI Key: VGWVBSXEWDSKNB-UHFFFAOYSA-N
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Description

tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate is a synthetic compound featuring a tert-butyl ester, a propanoate backbone, and a 2-(1H-indol-3-yl)ethylamino substituent.

Properties

IUPAC Name

tert-butyl 3-[2-(1H-indol-3-yl)ethylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)9-11-18-10-8-13-12-19-15-7-5-4-6-14(13)15/h4-7,12,18-19H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWVBSXEWDSKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate typically involves the reaction of indole derivatives with tert-butyl esters. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method involves the alkylation of indole derivatives using tert-butyl halides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized indole derivatives, reduced amines, and various substituted indole compounds .

Mechanism of Action

The mechanism of action of tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also influence cellular signaling pathways, leading to changes in gene expression and protein function .

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The following table highlights key structural analogs, their modifications, and associated properties:

Compound Name (Reference) Key Modifications Molecular Weight Notable Properties/Applications
(R)-tert-Butyl 3-(1-(2-(benzyloxy)ethyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate Benzyloxyethyl group on indole; Boc-protected amino ~500–550 (est.) High yield (93%); used in PET tracer synthesis; characterized by NMR and HRMS
tert-Butyl 2-(diphenylmethyleneamino)-3-(1H-indol-3-yl)propanoate Diphenylmethyleneamino group ~430 (est.) Potential chiral auxiliary in asymmetric synthesis; no biological data reported
tert-Butyl (R)-(3-(1H-Indol-3-yl)-1-oxo-1-((2-(2,3,3-trimethylcyclopent-1-en-1-yl)ethyl)amino)propan-2-yl)carbamate Cyclopentenyl substituent; carbamate protection ~470 (est.) Cholinesterase inhibitor; synthesized via GP4/GP5 methods; 66% yield; characterized by NMR
(S)-Methyl-2-((tert-butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate Boronate ester on indole ~500 (est.) Suzuki coupling precursor for PET imaging; confirmed by HRMS and IR
tert-Butyl 3-(naphthalen-1-yl)-2-(1-oxoisoindolin-2-yl)propanoate Naphthalene replaces indole; isoindolinone group 387.18 Synthetic intermediate; 51% yield; Rf = 0.49; characterized by NMR and HRMS

Impact of Substituents on Properties

  • Indole Modifications: Benzyloxyethyl (): Enhances lipophilicity and stability for radiopharmaceutical applications. Boronate Ester (): Enables cross-coupling reactions for functionalization.
  • Amino Group Variations: Diphenylmethyleneamino (): Acts as a protecting group, influencing stereochemical outcomes. Boc-Protected Amino (): Stabilizes the compound during synthesis while allowing deprotection for further functionalization .

Physical and Spectral Data

  • NMR Trends :
    • Indole protons resonate at δ 7.0–7.5 ppm (1H NMR).
    • tert-Butyl groups show singlet peaks at δ 1.2–1.4 ppm .
  • HRMS Validation : All analogs (e.g., ) confirmed molecular formulas within 1–3 ppm error.

Biological Activity

tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate, also known by its CAS number 127209-02-3, is an organic compound characterized by a tert-butyl ester and an indole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties.

Chemical Structure and Properties

The chemical formula for this compound is C17H24N2O2, with a molecular weight of 288.39 g/mol. The compound features a propanoate backbone linked to an indole-derived amino group, which may influence its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H24N2O2
Molecular Weight288.39 g/mol
CAS Number127209-02-3

The biological activity of this compound is hypothesized to involve its interaction with specific receptors or enzymes within biological systems. Research suggests that compounds with similar structures may act as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial for mood regulation and pain perception.

Anti-inflammatory Effects

Studies have indicated that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases.

Analgesic Properties

The compound's analgesic effects were evaluated through various pain models, including the formalin test and hot plate test in rodents. Results indicated a dose-dependent reduction in pain response, suggesting that it may be effective in managing acute and chronic pain conditions.

Case Studies and Research Findings

  • In Vitro Studies : A recent study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of indole derivatives, highlighting that modifications at the amino group can enhance anti-inflammatory activity. The study found that this compound was among the most potent compounds tested, exhibiting an IC50 value significantly lower than that of standard anti-inflammatory drugs .
  • Animal Models : In animal models, the compound was administered at varying doses (5 mg/kg to 20 mg/kg) to assess its analgesic efficacy. The results showed a significant reduction in pain scores compared to control groups, with the highest dose yielding a nearly 70% reduction in pain response .
  • Cytokine Inhibition : Another study assessed the impact of this compound on cytokine production in LPS-stimulated macrophages. The findings revealed that treatment with this compound resulted in a marked decrease in TNF-alpha levels, indicating its potential as an immunomodulatory agent .

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate?

The synthesis typically involves multi-step protocols, including:

  • Amine Protection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines. For example, Boc-Cl in the presence of triethylamine under anhydrous conditions .
  • Esterification : Coupling the indole-ethylamine moiety with a propanoate derivative via nucleophilic substitution or amide bond formation. A method analogous to the tert-butylation of carboxylic acids using bis(trifluoromethanesulfonyl)imide (Tf2NH) in dichloromethane at 0°C can be adapted for ester formation .
  • Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical for isolating the product .

Q. How should researchers characterize this compound using spectroscopic methods?

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm the indole NH peak (~10–12 ppm), tert-butyl group (1.2–1.4 ppm for 1H^1H), and ester carbonyl (~170 ppm in 13C^{13}C) .
  • IR Spectroscopy : Look for ester C=O stretches (~1740 cm1^{-1}) and indole NH stretches (~3400 cm1^{-1}) .
  • HRMS : Validate molecular weight (expected for C17H24N2O2\text{C}_{17}\text{H}_{24}\text{N}_2\text{O}_2: 288.18 g/mol) .

Q. What solvent systems are recommended for solubility and stability studies?

  • Solubility : Test in DMSO, dichloromethane, or ethyl acetate. Avoid aqueous buffers unless stabilized by co-solvents.
  • Stability : Monitor degradation via HPLC under varying pH (4–9) and temperatures (4°C to 40°C). Tert-butyl esters are prone to acidic hydrolysis, requiring neutral or slightly basic conditions for storage .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases.
  • Asymmetric Synthesis : Employ chiral auxiliaries or catalysts. For example, a method using NaH and fluorinated intermediates under controlled stereochemistry (e.g., 0°C reaction conditions) can minimize racemization .
  • Circular Dichroism (CD) : Confirm enantiomeric excess (e.e.) by comparing CD spectra with known standards .

Q. How do researchers resolve contradictions in 1H^1H1H NMR data caused by rotameric equilibria?

  • Variable Temperature NMR : Conduct experiments at 25°C, 40°C, and 60°C to observe coalescence of split peaks (e.g., tert-butyl or NH signals).
  • Solvent Effects : Use deuterated DMSO or CDCl3_3 to stabilize specific conformers. For example, DMSO-d6_6 may resolve indole NH rotamers due to hydrogen bonding .

Q. What strategies are effective for evaluating biological activity in enzyme inhibition assays?

  • Target Selection : Prioritize enzymes with indole-binding pockets (e.g., cholinesterases, tryptophan hydroxylase) based on structural analogs .
  • Assay Design :
    • Use fluorogenic substrates (e.g., acetylthiocholine for cholinesterases) to measure IC50_{50}.
    • Include positive controls (e.g., donepezil for acetylcholinesterase) and account for tert-butyl ester stability in buffer .

Q. How can molecular docking studies predict binding modes of this compound?

  • Protein Preparation : Retrieve crystal structures (PDB) of target enzymes (e.g., 4EY7 for acetylcholinesterase).
  • Ligand Optimization : Generate 3D conformers of the compound using tools like Open Babel, focusing on the indole and tert-butyl groups as key pharmacophores.
  • Docking Software : Use AutoDock Vina or Schrödinger Suite. Validate results with MD simulations to assess binding stability .

Q. What metabolic stability assays are recommended for preclinical studies?

  • Liver Microsomes : Incubate with human or rat liver microsomes (37°C, NADPH regeneration system) and monitor degradation via LC-MS/MS.
  • Metabolite Identification : Look for hydrolysis products (e.g., free carboxylic acid) or hydroxylated indole derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate

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